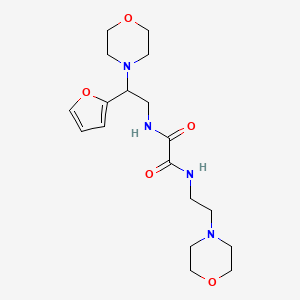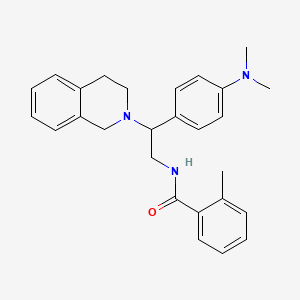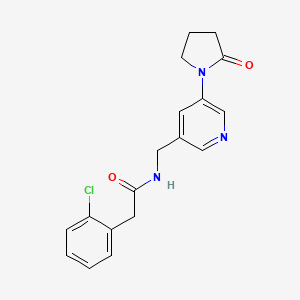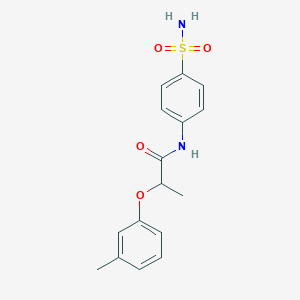
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of sulfonamide drugs that are known for their antibacterial and diuretic properties. MPSP has been found to have a wide range of applications in scientific research, including its use as a tool for the study of various physiological and biochemical processes.
Scientific Research Applications
Pharmacokinetics and Metabolism
A study on a related compound, S-1, a selective androgen receptor modulator, explored its pharmacokinetics and metabolism in rats. This research aimed to understand the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The study found that S-1 is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized in rats, highlighting its potential as a therapeutic agent (Wu et al., 2006).
Biodegradation and Environmental Impact
Research on bisphenol A (BPA), a compound structurally similar to 2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide, has highlighted concerns about its persistence in the environment and potential endocrine-disrupting effects. Studies on the biodegradation of BPA and similar compounds in seawater and by specific bacterial strains have provided insights into the environmental fate of these chemicals. For example, the biodegradation behaviors of BPA, bisphenol F (BPF), and bisphenol S (BPS) in seawater were investigated, revealing that BPF is more biodegradable than BPA, while BPS is likely to accumulate in the aquatic environment (Danzl et al., 2009). Another study on Microbacterium sp. strain BR1 demonstrated an unusual biodegradation pathway for sulfamethoxazole, a sulfonamide antibiotic, involving ipso-hydroxylation and subsequent fragmentation (Ricken et al., 2013).
Molecular Structure and Chemical Analysis
The synthesis and characterization of sulfonamide-derived compounds and their transition metal complexes have been explored, with studies focusing on their antibacterial, antifungal, and cytotoxic activities. This research provides a foundation for understanding the chemical behavior and potential applications of sulfonamide compounds in medicinal chemistry (Chohan & Shad, 2011).
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-4-3-5-14(10-11)22-12(2)16(19)18-13-6-8-15(9-7-13)23(17,20)21/h3-10,12H,1-2H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAJTWHVBIZBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2851104.png)
![3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole](/img/structure/B2851107.png)
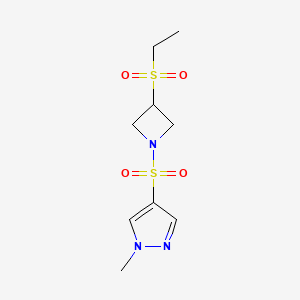


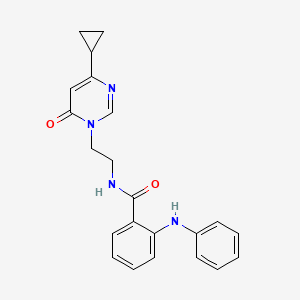

![rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B2851115.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2851116.png)
